molecular formula C21H19N5O3S B4352893 methyl 7-(1-ethyl-1H-pyrazol-3-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

methyl 7-(1-ethyl-1H-pyrazol-3-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B4352893
M. Wt: 421.5 g/mol
InChI Key: GFTQWPYXMOGTTG-UHFFFAOYSA-N
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Description

Methyl 7-(1-ethyl-1H-pyrazol-3-yl)-2-mercapto-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex heterocyclic compound This compound features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system, and is substituted with various functional groups, including a pyrazolyl group, a mercapto group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(1-ethyl-1H-pyrazol-3-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic synthesis. One common approach is the cyclocondensation of appropriate precursors. For instance, the synthesis might start with the preparation of the pyrazole ring, followed by the construction of the pyrido[2,3-d]pyrimidine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(1-ethyl-1H-pyrazol-3-yl)-2-mercapto-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while reduction of the carbonyl group can produce alcohols. Substitution reactions can lead to a variety of derivatives, such as amides or esters .

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It might be used in the development of new materials or as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of methyl 7-(1-ethyl-1H-pyrazol-3-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[2,3-d]pyrimidine-5-carboxylate
  • 3-Methyl-1H-pyrazol-5-ol
  • 5-Carbethoxy-3-methyl-hydantoin

Uniqueness

Methyl 7-(1-ethyl-1H-pyrazol-3-yl)-2-mercapto-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its combination of functional groups and the specific arrangement of its heterocyclic core. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 7-(1-ethylpyrazol-3-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-4-25-9-8-15(24-25)16-11-14(20(28)29-3)17-18(22-16)26(21(30)23-19(17)27)13-7-5-6-12(2)10-13/h5-11H,4H2,1-3H3,(H,23,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTQWPYXMOGTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=C2)C(=O)OC)C(=O)NC(=S)N3C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 7-(1-ethyl-1H-pyrazol-3-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 2
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methyl 7-(1-ethyl-1H-pyrazol-3-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
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methyl 7-(1-ethyl-1H-pyrazol-3-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
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methyl 7-(1-ethyl-1H-pyrazol-3-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 7-(1-ethyl-1H-pyrazol-3-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 7-(1-ethyl-1H-pyrazol-3-yl)-1-(3-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

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